

3',5'-Diacetoxyacetophenone CAS number

35086-59-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3',5'-Diacetoxyacetophenone

Cat. No.: B017105

[Get Quote](#)

An In-depth Technical Guide to 3',5'-Diacetoxyacetophenone

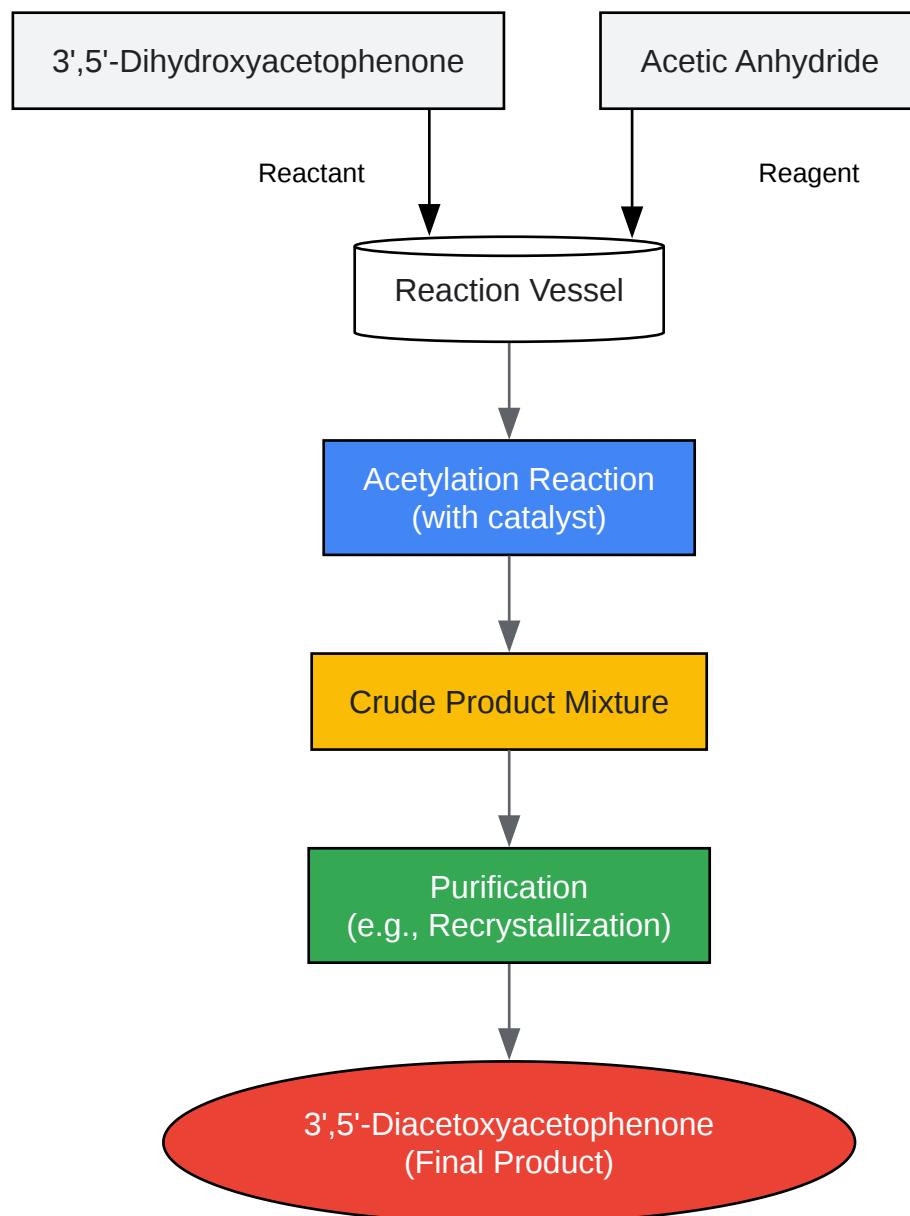
CAS Number: 35086-59-0

This technical guide provides a comprehensive overview of **3',5'-Diacetoxyacetophenone**, a versatile organic compound with significant applications in pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

3',5'-Diacetoxyacetophenone is an acetophenone derivative characterized by two acetoxy groups on the phenyl ring.^[1] It typically appears as a white to brown or light yellow crystalline powder.^{[2][3][4]}

Property	Value	Reference
CAS Number	35086-59-0	[1] [2]
Molecular Formula	C ₁₂ H ₁₂ O ₅	[1] [2]
Molecular Weight	236.22 g/mol	[1] [5]
IUPAC Name	(3-acetyl-5-acetoxyphenyl) acetate	[1] [6]
Synonyms	1-[3,5-Bis(acetoxy)phenyl]ethanone , 3',5'-Dihydroxy-acetophenone Diacetate, 5-Acetyl-1,3-phenylene diacetate	[1] [3]
Melting Point	91-94 °C (lit.)	[2] [5]
Boiling Point	165-168 °C at 0.7501 mmHg	[2] [5]
Density	~1.203 - 1.303 g/cm ³ (estimate)	[2] [5]
Flash Point	168.7 °C	[2] [5]
Vapor Pressure	6.63E-06 mmHg at 25°C	[2] [4]
Storage Temperature	Room Temperature, sealed in dry conditions	[2] [6]
InChI Key	QODJHYBESCIPOG-UHFFFAOYSA-N	[1] [6]
SMILES	CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C	[1]


Synthesis and Experimental Protocols

3',5'-Diacetoxyacetophenone is a valuable intermediate in organic synthesis.[\[7\]](#) Several methods for its synthesis have been established.

General Synthesis Routes:

- Acetylation of 3',5'-Dihydroxyacetophenone: The most common method involves the acetylation of 3',5'-dihydroxyacetophenone using acetic anhydride, often in the presence of a catalyst.[\[1\]](#)
- Reaction with Acetyl Chloride: Hydroxy derivatives can be reacted with acetyl chloride to produce the diacetoxy compound.[\[1\]](#)
- Friedel-Crafts Acetylation: Under Friedel-Crafts conditions, acetophenone can be treated with acetic anhydride and a Lewis acid catalyst.[\[1\]](#)

A general workflow for the synthesis starting from 3',5'-Dihydroxyacetophenone is illustrated below.

[Click to download full resolution via product page](#)

Synthesis Workflow for **3',5'-Diacetoxyacetophenone**.

Detailed Experimental Protocol: Synthesis from 3,5-Bis(acetoxy)benzoyl chloride

This protocol describes a Grignard reaction to synthesize **3',5'-Diacetoxyacetophenone**.^[8]

Materials:

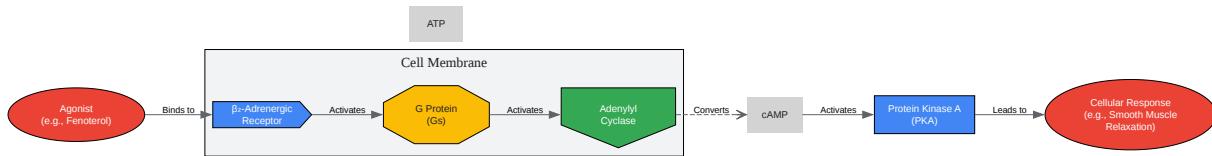
- 3,5-Bis(acethoxy)benzoyl chloride (2 g, 7.8 mmol)
- Tris(dibenzoylmethanato)iron (169 mg, 3 mol-%)
- Methylmagnesium chloride (2.6 ml, 3M in THF)
- Dry Tetrahydrofuran (THF) (15 ml)
- Aqueous ammonium chloride solution
- Ethyl acetate
- Magnesium sulfate ($MgSO_4$)

Procedure:

- A 100 ml three-necked flask is equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser under a nitrogen atmosphere.
- Charge the flask with 3,5-Bis(acethoxy)benzoyl chloride (2 g), tris(dibenzoylmethanato)iron (169 mg), and dry THF (15 ml).[8]
- Cool the solution to -15 °C.
- Add methylmagnesium chloride (2.6 ml) dropwise over 20 minutes, maintaining the temperature at -15 °C.[8]
- Stir the reaction mixture for an additional 10 minutes at -15 °C.[8]
- Quench the reaction by adding aqueous ammonium chloride solution.[8]
- Extract the mixture with ethyl acetate.
- Dry the organic extract over $MgSO_4$ and concentrate it.[8]
- The resulting residue can be analyzed by Gas Chromatography (GC) to determine the yield, which has been reported to be 87.0%. [8]

Applications in Research and Drug Development

3',5'-Diacetoxyacetophenone serves as a crucial building block in various synthetic pathways.


- Pharmaceutical Industry: It is a key intermediate in the synthesis of β_2 -adrenergic receptor agonists like Fenoterol and Orciprenaline, which are used to treat asthma and COPD.[1][7] Its acetyl-protected phenolic groups allow for regioselective functionalization, which is critical for creating the specific chiral centers in these drug molecules.[1] The compound has also been investigated for potential anti-inflammatory, antitumor, and analgesic properties.[3]
- Nutraceutical Research: It plays a role in the synthesis of resveratrol, a compound studied for its health benefits.[1]
- Organic Synthesis: It is widely used as a starting material for more complex organic molecules, including diarylmethanes, which have applications in materials science and medicine.[1][4]
- Chemical Research: The compound is utilized as a model to study reaction mechanisms and explore new synthetic routes.[4]
- Dye and Pigment Industry: Due to its chemical properties, it has potential as a starting material for synthesizing new dyes and pigments.[4]

Biological Significance and Mechanism of Action

The primary biological significance of **3',5'-Diacetoxyacetophenone** lies in its role as a precursor to pharmacologically active molecules. For instance, its use in the synthesis of Fenoterol, a β_2 -adrenergic agonist, connects it to the adrenergic signaling pathway.

β_2 -Adrenergic Signaling Pathway: β_2 -adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like Fenoterol, initiate a signaling cascade. This cascade leads to smooth muscle relaxation, which is the therapeutic goal in treating asthma.

The diagram below illustrates a simplified β_2 -adrenergic signaling pathway.

[Click to download full resolution via product page](#)

Simplified β₂-Adrenergic Signaling Pathway.

Safety and Handling

3',5'-Diacetoxyacetophenone is classified as an irritant.[2]

- Hazard Codes: Xi (Irritant).[4]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
- Safety Recommendations: Do not breathe dust. Avoid contact with skin and eyes.[2] Standard personal protective equipment (gloves, safety glasses) should be worn when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3',5'-Diacetoxyacetophenone | 35086-59-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. bocsci.com [bocsci.com]
- 4. lookchem.com [lookchem.com]
- 5. 3,5-Diacetoxyacetophenone | CAS#:35086-59-0 | Chemsric [chemsrc.com]
- 6. 3',5'-Diacetoxyacetophenone | 35086-59-0 [sigmaaldrich.com]
- 7. 3,5-Diacetoxyacetophenone | 35086-59-0 [chemicalbook.com]
- 8. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3',5'-Diacetoxyacetophenone CAS number 35086-59-0]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017105#3-5-diacetoxyacetophenone-cas-number-35086-59-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com